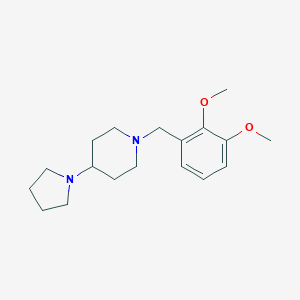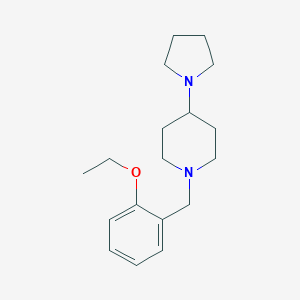![molecular formula C17H26N2O3 B247032 N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247032.png)
N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide, commonly known as DMAPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPA belongs to the class of compounds known as amides and is synthesized through a multistep process, which involves the use of several reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
DMAPA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that DMAPA has anti-proliferative and anti-tumor effects against various cancer cell lines, including breast, lung, and colon cancer cells. DMAPA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of DMAPA is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of oxidative stress in cancer cells. DMAPA has been shown to inhibit the activity of ribosomal protein S6 kinase, which is involved in protein synthesis, and to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects
DMAPA has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. DMAPA has also been shown to reduce the expression of several genes involved in cancer progression, such as c-Myc and cyclin D1.
Vorteile Und Einschränkungen Für Laborexperimente
DMAPA has several advantages for lab experiments, including its high potency and selectivity against cancer cells. However, DMAPA has some limitations, including its complex synthesis method and potential toxicity to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on DMAPA, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the study of its mechanism of action in more detail. Further studies are also needed to determine the optimal dosage and administration of DMAPA for therapeutic purposes.
Conclusion
In conclusion, DMAPA is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in cancer treatment. The synthesis method of DMAPA is complex, but its high potency and selectivity against cancer cells make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of DMAPA and to explore its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of DMAPA involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with ethyl acrylate in the presence of a base catalyst to form a Michael adduct. The Michael adduct is then reacted with lithium aluminum hydride to reduce the carbonyl group, followed by the reaction with N-ethyl-N-methylprop-2-en-1-amine to form DMAPA. The synthesis method of DMAPA is complex and requires careful handling of the reagents and catalysts to achieve high yields.
Eigenschaften
Molekularformel |
C17H26N2O3 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-6-19(12-13(2)3)10-9-17(20)18-15-8-7-14(21-4)11-16(15)22-5/h7-8,11H,2,6,9-10,12H2,1,3-5H3,(H,18,20) |
InChI-Schlüssel |
MQDBYDXONIDLKY-UHFFFAOYSA-N |
SMILES |
CCN(CCC(=O)NC1=C(C=C(C=C1)OC)OC)CC(=C)C |
Kanonische SMILES |
CCN(CCC(=O)NC1=C(C=C(C=C1)OC)OC)CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)






![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)


